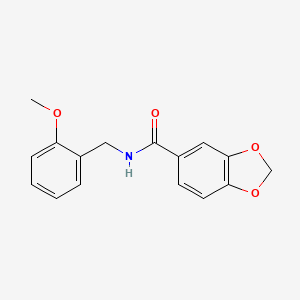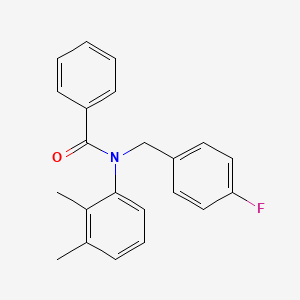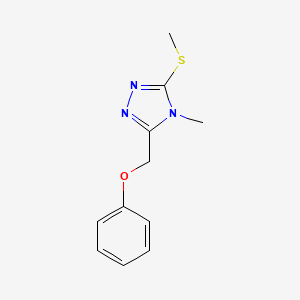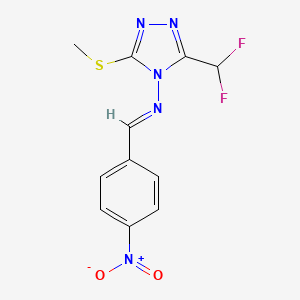![molecular formula C15H13ClN2O2S B5693576 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as CMT-3, is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
作用机制
The mechanism of action of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling pathways. By inhibiting PTPs, this compound disrupts the signaling pathways that are crucial for the survival and growth of cancer cells. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, this compound prevents the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including PTPs and MMPs, as mentioned above. Additionally, this compound has been shown to induce oxidative stress, which is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of cells to detoxify them. This oxidative stress can lead to DNA damage and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for PTPs and MMPs. This specificity allows for the targeted inhibition of these enzymes, which is crucial for studying their role in cancer progression. Additionally, this compound has been shown to have low toxicity in normal cells, which is important for studying its effects on cancer cells without causing harm to healthy cells.
One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have low bioavailability, which means that it may not be effective in treating cancer when administered orally.
未来方向
There are several future directions for the research of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. One direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the long-term effects of this compound on normal cells and tissues. Finally, the development of more specific inhibitors of PTPs and MMPs could provide new insights into the role of these enzymes in cancer progression.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great potential in scientific research, particularly in the field of cancer research. Its specificity for PTPs and MMPs, as well as its ability to induce apoptosis and inhibit angiogenesis, make it a promising candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and to develop more effective formulations.
合成方法
The synthesis of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline to produce 4-chloro-N-(3-methoxyphenyl)benzamide. This intermediate is then reacted with thiourea to produce this compound. The overall synthesis method is shown in Figure 1.
科学研究应用
4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.
属性
IUPAC Name |
4-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-4-2-3-12(9-13)17-15(21)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMOVYHGKXMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)


![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)

![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)

